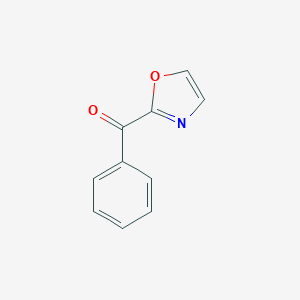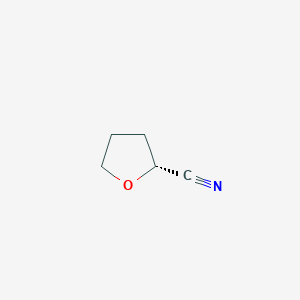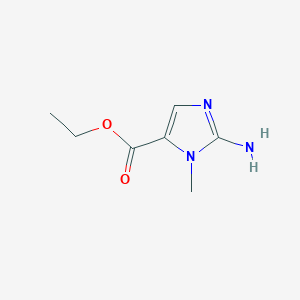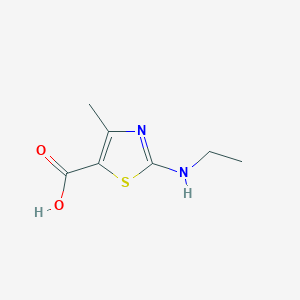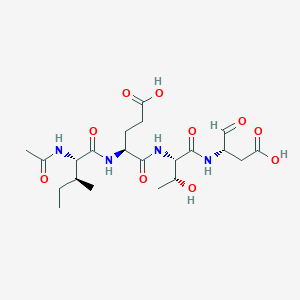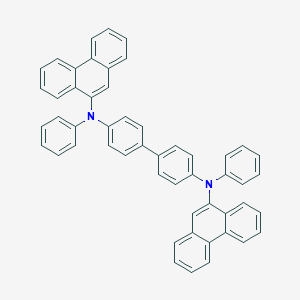
N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N,N'-Bis(phenanthren-9-yl)-N,N'-diphenylbenzidine often involves intricate organic reactions that aim to intricately bind phenanthrene units with benzidine or similar frameworks. For instance, the synthesis of 1,8-diphenyl-9,10-bis(arylethynyl)phenanthrenes showcases the complexity of constructing distorted phenanthrene frameworks with significant optical properties, which might share synthesis parallels with our compound of interest (Konishi et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds akin to N,N'-Bis(phenanthren-9-yl)-N,N'-diphenylbenzidine is often complex and requires detailed analysis to understand. The structure significantly influences the compound's optical properties, as evidenced by studies on related phenanthrene derivatives. The presence of phenyl groups can cause a distortion in the molecular geometry, leading to unique electronic and optical characteristics (Konishi et al., 2018).
Chemical Reactions and Properties
The chemical reactions involving N,N'-Bis(phenanthren-9-yl)-N,N'-diphenylbenzidine or its analogs can be intricate, with the potential for various chemical transformations. These reactions are pivotal for modifying the compound's structure to tailor its properties for specific applications. The synthesis processes, such as the Diels-Alder reaction, play a crucial role in constructing the phenanthrene core and modifying its functional groups for desired properties (Ilhan et al., 2006).
Physical Properties Analysis
The physical properties of N,N'-Bis(phenanthren-9-yl)-N,N'-diphenylbenzidine derivatives, such as solubility, melting point, and crystallinity, are influenced by the molecular structure. The introduction of phenyl groups at specific positions on the phenanthrene framework can alter these properties significantly, affecting the compound's usability in various applications (Konishi et al., 2018).
Aplicaciones Científicas De Investigación
Electrochemistry and Electrogenerated Chemiluminescence
N,N'-Bis(phenanthren-9-yl)-N,N'-diphenylbenzidine and its derivatives have been studied for their electrochemical properties and electrogenerated chemiluminescence (ECL). Research shows that the stability of radical ions in these compounds is significantly improved by increasing the conjugation of the substituent groups, leading to more stable radical ions. These compounds can produce strong ECL, visible even in a lighted room, suggesting potential applications in ECL-based devices (Qi et al., 2013).
Organic Light-Emitting Diodes (OLEDs)
Research has also been conducted on molecules similar to N,N'-Bis(phenanthren-9-yl)-N,N'-diphenylbenzidine for use in OLEDs. Such studies focus on the design and synthesis of D-A-type molecules that exhibit deep-blue emission and higher singlet formation ratios, indicating potential for highly efficient OLEDs (Obolda et al., 2016).
N-Heterocyclic Carbenes and Metal Complexes
The formation of N-heterocyclic carbenes (NHCs) using derivatives of N,N'-Bis(phenanthren-9-yl)-N,N'-diphenylbenzidine has been explored. These NHCs are then used to create metal complexes, which have applications in areas like organometallic chemistry and catalysis (Ullah et al., 2009).
Electrocatalytic CO2 Reduction
Studies have incorporated phenanthro-annulated NHCs into pincer complexes to investigate their ability to reduce CO2 electrochemically. Such research is crucial for developing new methods of CO2 reduction, a significant step towards addressing climate change (Therrien et al., 2015).
Electroluminescent Properties and OLED Applications
N,N'-Bis(phenanthren-9-yl)-N,N'-diphenylbenzidine derivatives have been investigated for their electroluminescent properties. Such studies are important for the development of organic light-emitting diodes, particularly those aiming for specific color emissions like blue or white (Katkova et al., 2010).
Hole-Transporting Materials
Research on derivatives of N,N'-Bis(phenanthren-9-yl)-N,N'-diphenylbenzidine has shown their potential as hole-transporting materials in electronic devices. This research is significant for improving the efficiency and performance of electronic devices (Paspirgelyte et al., 2009).
Safety And Hazards
Exposure to N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine might cause irritation to eyes, skin, mucous membranes, and the upper respiratory system . It is recommended to wear a respirator, chemical-resistant gloves, safety glasses, and appropriate protective clothing when handling this compound .
Propiedades
IUPAC Name |
N-[4-[4-(N-phenanthren-9-ylanilino)phenyl]phenyl]-N-phenylphenanthren-9-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H36N2/c1-3-17-41(18-4-1)53(51-35-39-15-7-9-21-45(39)47-23-11-13-25-49(47)51)43-31-27-37(28-32-43)38-29-33-44(34-30-38)54(42-19-5-2-6-20-42)52-36-40-16-8-10-22-46(40)48-24-12-14-26-50(48)52/h1-36H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFXFIPIIMAZPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C7=CC=CC=C75)C8=CC9=CC=CC=C9C1=CC=CC=C18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H36N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625008 |
Source


|
| Record name | N~4~,N~4'~-Di(phenanthren-9-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine | |
CAS RN |
182507-83-1 |
Source


|
| Record name | N~4~,N~4'~-Di(phenanthren-9-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


